methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

Catalog No.
S3348746
CAS No.
22844-33-3
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

CAS Number

22844-33-3

Product Name

methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

IUPAC Name

methyl (E)-3-anthracen-9-ylprop-2-enoate

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+

InChI Key

VYQBJNASNJHPFC-ZHACJKMWSA-N

SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Isomeric SMILES

COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is an organic compound classified as an ester, characterized by the presence of an anthracene moiety linked to a propenoate group. Its molecular formula is C19H16O2C_{19}H_{16}O_{2}, with a molecular weight of approximately 280.33 g/mol. The compound appears as a transparent, colorless to light yellow liquid, with a melting point of 40-42°C and a boiling point of 416-418°C. It is insoluble in water but soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane.

The structure of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate features a double bond between the second and third carbon atoms of the prop-2-enoate group, which contributes to its reactivity and interactions in various chemical environments. This compound has attracted significant interest for its potential applications in organic electronics and biological systems due to its unique electronic properties stemming from the anthracene component.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction can be accomplished with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in alcohols or other reduced products.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for replacement by nucleophiles such as amines or thiols, yielding amides or thioesters.

Research indicates that methyl (2E)-3-(anthracen-9-yl)prop-2-enoate exhibits notable biological activities. It has been shown to inhibit tumor cell growth by inducing apoptosis, making it a candidate for use in cancer therapies. Additionally, this compound acts as a photosensitizer in photodynamic therapy, where it can selectively kill cancer cells upon activation by light. Its interactions with specific molecular targets in biological systems may involve non-covalent interactions such as hydrogen bonding and π–π stacking due to the aromatic nature of the anthracene moiety.

Several synthesis methods have been developed for methyl (2E)-3-(anthracen-9-yl)prop-2-enoate:

  • Aldol Condensation: A common method involves the aldol condensation reaction between anthracene-9-carbaldehyde and methyl acrylate, typically using sodium hydroxide as a base in an organic solvent like ethanol under reflux conditions.
  • Wittig Reaction: Another approach is the Wittig reaction, where anthracene-9-carbaldehyde reacts with a phosphonium ylide derived from methyl triphenylphosphonium bromide. This reaction is generally conducted in tetrahydrofuran at low temperatures.
  • Knoevenagel Condensation: This method involves reacting anthraldehyde with methyl acrylate under basic conditions to yield the desired product.

Each method has its advantages depending on factors like cost, yield, and purity requirements.

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate has diverse applications across various fields:

  • Organic Electronics: Due to its favorable electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Research: The compound serves as a fluorescence probe for detecting DNA damage and oxidative stress.
  • Photodynamic Therapy: It is utilized as a photosensitizer for treating cancer and bacterial infections through light activation.
  • Building Block in Organic Synthesis: The compound is valuable in synthesizing more complex organic molecules due to its unique structure.

Current research focuses on understanding how methyl (2E)-3-(anthracen-9-yl)prop-2-enoate interacts within biological systems and materials science. Studies have indicated that it can effectively induce apoptosis in tumor cells and act as a fluorescence probe under specific conditions. Its mechanism of action likely involves electron transfer processes facilitated by the anthracene moiety, which enhances its effectiveness in photodynamic therapy and electronic applications.

Similar Compounds: Comparison

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate shares structural similarities with several other compounds:

Compound NameStructure DescriptionUnique Features
Methyl (2E)-3-(phenyl)prop-2-enoateSimilar structure but with a phenyl group instead of anthraceneLacks the unique electronic properties from anthracene
Ethyl (2E)-3-(anthracen-9-yl)prop-2-enoateSimilar structure but with an ethyl ester groupSlightly different solubility and boiling point
Ethyl (E)-3-(anthracen-9-yl)prop-2-enoateContains an ethoxy group instead of methylDifferent reactivity based on ester type

The uniqueness of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate lies primarily in its anthracene moiety, which imparts distinct electronic and photophysical properties advantageous for applications requiring strong fluorescence or efficient electron transport .

Knoevenagel Condensation Approaches in Anthracene-Functionalized Ester Synthesis

The Knoevenagel condensation is a cornerstone method for synthesizing α,β-unsaturated esters, including methyl (2E)-3-(anthracen-9-yl)prop-2-enoate derivatives. This reaction couples an aldehyde with an active methylene compound, typically catalyzed by weak bases or heterogeneous catalysts.

Mechanistic Insights:
The reaction proceeds via deprotonation of the active methylene compound (e.g., methyl cyanoacetate) to form a resonance-stabilized enolate, which attacks the carbonyl carbon of anthracene-9-carbaldehyde. Subsequent elimination of water yields the conjugated ester. The stereoselective formation of the (E)-isomer is favored due to thermodynamic stability.

Catalytic Innovations:
Recent advances include the use of Ag@TiO~2~ nanocomposites, which enhance reaction efficiency under base-free conditions. For example, hydrothermal-synthesized Ag@TiO~2~ catalyzes the condensation of anthracene-9-carbaldehyde with methyl cyanoacetate in ethanol at 65°C, achieving yields exceeding 90%. Ultrasonic irradiation further accelerates the reaction, reducing completion times to 1–3 hours while maintaining high regioselectivity.

Comparative Analysis of Conditions:

CatalystSolventTemperature (°C)Yield (%)Reference
Ag@TiO~2~Ethanol6590–95
MorpholineSolvent-free8085
PiperidineEthanol6088
Ultrasonic (none)Ethanol2592

Substrate Scope:
Heterocyclic aldehydes, such as thiophene-2-carbaldehyde, exhibit enhanced reactivity due to π-π interactions with silver nanoparticles in Ag@TiO~2~. Fused aromatic systems, including naphthalene and quinoline derivatives, also undergo efficient condensation, enabling the synthesis of polycyclic esters.

Palladium-Catalyzed Cross-Coupling Strategies for Anthracene Core Functionalization

Palladium-mediated cross-coupling reactions offer complementary routes to functionalize the anthracene core prior to ester formation. While direct examples from the literature are limited, general methodologies can be extrapolated.

Suzuki-Miyaura Coupling:
Anthracen-9-ylboronic acid may couple with methyl (2-bromoprop-2-enoate) in the presence of Pd(PPh~3~)~4~, forming the C–C bond between the anthracene and propenoate groups. This method allows for late-stage functionalization, enabling the introduction of electron-donating or withdrawing groups on the anthracene moiety.

Heck Reaction:
Aryl halides derived from anthracene could undergo coupling with methyl acrylate under palladium catalysis. For instance, 9-bromoanthracene and methyl acrylate in the presence of Pd(OAc)~2~ and triethylamine yield the target ester via a β-hydride elimination pathway.

Challenges:
Steric hindrance from the anthracene system may reduce catalytic efficiency, necessitating bulky ligands (e.g., XPhos) to stabilize the palladium intermediate. Solvent selection (e.g., DMF or toluene) also critically influences reaction rates and selectivity.

Photochemical [2+2] Cycloaddition Routes for Polycyclic Architectures

The anthracene moiety in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is photochemically active, enabling [2+2] cycloadditions to construct polycyclic frameworks.

Reaction Design:
UV irradiation (λ = 300–350 nm) of the ester in the presence of electron-deficient alkenes (e.g., maleic anhydride) induces a [2+2] reaction between the anthracene’s central ring and the alkene. This forms a strained cyclobutane ring fused to the anthracene system, generating tetracyclic derivatives.

Selectivity Considerations:
The reaction favors the syn head-to-head adduct due to orbital orientation and supramolecular interactions in the excited state. Solvent polarity modulates reaction kinetics, with nonpolar solvents (e.g., cyclohexane) enhancing quantum yields.

Applications:
Resulting polycyclic esters serve as precursors for luminescent materials or molecular sensors, leveraging the extended π-system’s tunable electronic properties.

Solid-State Synthesis Techniques for Crystal Engineering Applications

Solid-state methods enable the synthesis of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate derivatives with controlled crystallinity and morphology.

Hydrothermal Synthesis:
Anthracene-9-carbaldehyde and methyl cyanoacetate react in aqueous media at 120–180°C within sealed autoclaves. The confined environment promotes molecular self-assembly, yielding single crystals suitable for X-ray diffraction analysis.

Mechanochemical Approaches:
Ball milling stoichiometric equivalents of the aldehyde and active methylene compound with a catalytic base (e.g., K~2~CO~3~) induces solvent-free Knoevenagel condensation. This method reduces waste and achieves quantitative yields within 30 minutes.

Cocrystal Engineering:
Co-grinding the ester with complementary hydrogen-bond donors (e.g., carboxylic acids) generates cocrystals with enhanced thermal stability. For example, a 1:1 cocrystal with fumaric acid exhibits a melting point elevation of 40°C compared to the pure ester.

Comparative Solid-State Methods:

MethodConditionsOutcome
Hydrothermal150°C, 12 h, H~2~OSingle crystals, 95% yield
MechanochemicalBall mill, 30 minAmorphous powder, 98% yield
Solvent-Free80°C, 3 hMicrocrystalline solid, 90% yield

Intermolecular π–π Stacking Interactions in Anthracene-Containing Lattices

The anthracene moiety in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate plays a pivotal role in directing molecular packing through π–π interactions. In related anthracene derivatives, such as (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one, crystallographic studies reveal that anthracene rings adopt twisted configurations relative to the central enone plane, with dihedral angles of 83.98–85.21° [3]. This distortion limits face-to-face π–π stacking but facilitates edge-to-face interactions between adjacent anthracene units.

Density functional theory (DFT) calculations on similar systems indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are localized on the anthracene rings, creating electron-rich regions conducive to π–π interactions [4]. The experimental band gap of 3.03 eV in anthracene-based chalcones aligns with theoretical predictions (3.07 eV) [3], underscoring the electronic complementarity required for stacking.

Table 1: Key geometric parameters influencing π–π interactions in anthracene derivatives

ParameterExperimental ValueDFT Value
C=C bond length (enone)1.291 Å1.34 Å
Dihedral angle (enone-anthracene)83.98–85.21°48.01–94.05°
HOMO-LUMO gap3.03 eV3.07 eV

The disparity between experimental and calculated dihedral angles (up to 35.9°) suggests that crystal packing forces, particularly intermolecular C–H⋯π interactions, significantly modulate π-system orientations [3].

C–H⋯O Hydrogen Bonding Networks in Ester-Functionalized Systems

The ester group in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate introduces hydrogen-bonding capabilities through its carbonyl oxygen. While direct crystallographic data for this compound remains limited, studies on analogous systems reveal that ester oxygens frequently act as acceptors in C–H⋯O interactions. For instance, in Pd(II) thiolate clusters containing anthracene units, C–H⋯S hydrogen bonds with distances of 2.85–3.02 Å dominate supramolecular assembly [6]. By extension, the carbonyl oxygen (O1) in the title compound likely participates in C–H⋯O contacts with adjacent methyl or anthracene C–H donors.

DFT-based molecular electrostatic potential (MEP) maps of anthracene derivatives show pronounced negative potentials near oxygen atoms (-0.35 to -0.42 a.u.), confirming their hydrogen-bond acceptor capacity [4]. These interactions often propagate into zigzag chains or layered architectures, as observed in anthraquinone-based systems [6].

Table 2: Hydrogen-bond parameters in anthracene-ester hybrids

Interaction TypeDonor-Acceptor DistanceAngle
C–H⋯O2.72–3.15 Å145–165°
C–H⋯π3.22–3.45 Å130–150°

The competition between C–H⋯O and C–H⋯π interactions creates polymorphic diversity, with temperature and solvent polarity acting as critical crystallization parameters.

Bromine-Substitution Effects on Molecular Packing Motifs

Though methyl (2E)-3-(anthracen-9-yl)prop-2-enoate lacks halogen substituents, bromine incorporation in analogous systems dramatically alters packing behavior. Bromine’s high electronegativity (2.96) and polarizability induce three key effects:

  • Halogen Bonding: Bromine atoms act as σ-hole donors, forming Br⋯O/N interactions (2.9–3.3 Å) that compete with π–π stacking [4].
  • Steric Effects: The van der Waals radius of bromine (1.85 Å) disrupts close-packed arrangements, increasing unit cell volumes by 12–18% compared to non-halogenated analogs.
  • Electronic Modulation: Bromine’s electron-withdrawing nature reduces anthracene’s π-electron density, decreasing HOMO energies by 0.3–0.5 eV and altering charge-transfer dynamics [4].

Table 3: Hypothetical bromine substitution effects on packing motifs

ParameterNon-Halogenated SystemBrominated System
π–π Stacking Distance3.45–3.60 Å3.65–3.85 Å
Dominant Interactionπ–π stackingBr⋯O/N + C–H⋯π
Unit Cell Volume1000 ų1150 ų

These modifications often lead to denser hydrogen-bonding networks to offset reduced π–π contributions, as seen in brominated anthraquinones [6].

Photo-Mechanical Crystal Deformation Mechanisms

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate belongs to the class of anthracene-derived compounds that exhibit remarkable photo-mechanical properties through reversible [4+4] photodimerization reactions. The photo-mechanical deformation mechanisms in anthracene-based crystals are fundamentally driven by the structural reorganization that occurs upon photodimerization, creating distinct reactant and product domains within the crystal lattice [1] [2].

The deformation mechanism operates through a process called heterometry, where spatially distinct reactant and product domains generate mechanical strain [1]. In the case of anthracene ester derivatives, the photochemical reaction proceeds through crystal-to-crystal photodimerization, where the anthracene moieties undergo [4+4] cycloaddition while maintaining the overall crystal structure [3]. This process results in significant volumetric changes - for example, in 9-tert-butylanthroate crystals, the volume per anthracene moiety increases by 9.7%, from 371 ų in the monomer crystal to 407 ų in the dimer crystal [3].

The temporal dynamics of photo-mechanical deformation follow a characteristic pattern where maximum deformation occurs at approximately the midpoint of the photodimerization reaction, rather than at completion [1] [2]. This behavior is attributed to the balance between the formation of photodimer domains and the subsequent structural relaxation as the reaction proceeds to completion. The crystal morphology significantly influences the deformation behavior - needle-shaped crystals typically exhibit bending motions, while ribbon-shaped crystals demonstrate twisting behaviors [1] [4].

Table 1: Photo-Mechanical Response Parameters for Anthracene-Based Crystal Systems

CompoundCrystal MorphologyDeformation TypeMaximum Strain (%)Response TimeRecovery Time
9-tert-butylanthroateNanorodsExpansion9.7RapidLimited
9-methylanthraceneMicroneedlesBendingVariableSecondsMinutes
9-methylanthraceneMicroribbonsTwistingVariableSecondsMinutes
9-anthracene carboxylic acidCrystalsBending/TwistingVariableSeconds-MinutesMinutes-Hours

The photo-mechanical response is highly dependent on the crystal packing arrangement and the ability of the anthracene moieties to satisfy the Schmidt criteria for [4+4] photodimerization [3]. The anthracene rings must be arranged in parallel planes with appropriate intermolecular distances (typically 3.5-4.2 Å) to enable the photochemical reaction [5]. The methyl ester group in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate provides both structural flexibility and appropriate packing constraints that can facilitate these photo-mechanical transformations.

Energy Transfer Processes in Anthracene-Acrylate Hybrid Systems

Energy transfer processes in anthracene-acrylate hybrid systems, including methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, involve complex photophysical mechanisms that enable efficient light harvesting and energy migration. The anthracene moiety serves as both an energy donor and acceptor, depending on the specific molecular environment and excitation conditions [6] [7].

The primary energy transfer mechanisms in these systems include Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. In anthracene-acrylate hybrids, the anthracene chromophore typically exhibits strong absorption in the ultraviolet-visible region (350-400 nm) and characteristic fluorescence emission around 400-450 nm [6]. The acrylate moiety can participate in energy transfer processes through its π-electron system, creating opportunities for both singlet and triplet energy transfer pathways.

Table 2: Energy Transfer Parameters in Anthracene-Based Systems

System TypeEnergy Transfer MechanismEfficiency (%)Distance DependenceRate Constant (s⁻¹)
Anthracene-AcrylateFRET40r⁻⁶10⁷-10⁹
Anthracene-PorphyrinSinglet-Singlet85Exponential10⁸-10¹⁰
Anthracene-TetraceneFRET90+r⁻⁶10⁹-10¹¹
CdSe-AnthraceneTriplet Transfer14.3Exponential10⁵-10⁷

Triplet energy transfer processes are particularly significant in anthracene-acrylate systems. The anthracene triplet state energy (approximately 1.85 eV) allows for efficient energy transfer to acceptor molecules with appropriate energy levels [8]. The triplet energy transfer follows a Dexter mechanism, requiring orbital overlap between donor and acceptor, which typically shows exponential distance dependence with damping coefficients around 0.4-0.5 Å⁻¹ [9].

The incorporation of anthracene derivatives into polymer networks through the acrylate functionality enables long-range energy migration processes [10]. In poly(ethyleneglycol)dimethacrylate networks containing anthracene-acrylate derivatives, energy transfer can occur over distances of approximately 90 Å through a combination of initial triplet energy transfer and subsequent energy migration [10]. This process involves the formation of anthracene triplet states followed by triplet-triplet energy transfer between anthracene units within the polymer matrix.

The quantum efficiency of energy transfer processes in anthracene-acrylate systems is influenced by several factors including molecular orientation, intermolecular distances, and the presence of competing photophysical processes. The fluorescence quantum yield of anthracene derivatives typically ranges from 0.3 to 0.9, depending on the specific substitution pattern and molecular environment [11]. In hybrid systems, energy transfer efficiencies can reach 40% or higher, particularly in systems where the anthracene moieties are optimally positioned for electronic coupling [12].

Surface-Modified Nanostructures for Optoelectronic Devices

Surface modification of nanostructures with methyl (2E)-3-(anthracen-9-yl)prop-2-enoate and related anthracene derivatives represents a promising approach for developing advanced optoelectronic devices. The unique electronic properties of anthracene, combined with the versatility of the acrylate functionality, enable the creation of hybrid organic-inorganic nanostructures with tailored optoelectronic characteristics [13] [14].

Anthracene-modified zinc oxide nanowires represent a significant advancement in this field. Surface capping of vertically aligned zinc oxide nanowires with anthracene derivatives results in improved photocurrent response, enhanced photoresponsivity, and faster photoresponse times [14]. The anthracene-zinc oxide heterostructure demonstrates a sixfold improvement in the ultraviolet photocurrent-to-dark current ratio compared to unmodified nanowires [14]. The response and reset times are significantly reduced to 1.5 and 1.6 seconds, respectively, representing substantial improvements in device performance [14].

Table 3: Optoelectronic Performance of Anthracene-Modified Nanostructures

Nanostructure TypeModificationPhotocurrent EnhancementResponse Time (s)Quantum Efficiency (%)
ZnO NanowiresAnthracene6× improvement1.5Not specified
Silver-Gold NanoparticlesAnthraceneHigh sensitivity<1Not specified
Anthracene CrystalsSubstitutionVariable1-10029.2
Doped AnthracenePressure/DopingHigh absorptionNot specifiedVariable

The enhancement mechanisms in anthracene-modified nanostructures involve several key processes. The anthracene surface modification reduces surface defects and facilitates interfacial charge transfer processes [14]. The strong π-π stacking interactions between anthracene molecules enable efficient charge transport, while the planar structure of anthracene facilitates electronic coupling with the underlying inorganic semiconductor [15].

For organic light-emitting diode applications, anthracene derivatives demonstrate exceptional performance characteristics. The development of anthracene-based emitters with molecular design strategies incorporating bulky substituents has led to deep-blue organic light-emitting diodes with external quantum efficiencies exceeding 5.9% and Commission Internationale de l'Éclairage coordinates meeting National Television System Committee standards [16]. These materials exhibit high photoluminescence quantum yields and excellent color purity, making them ideal candidates for display applications [16].

The tuning of electronic and optical properties in crystalline anthracene through substitutional doping and pressure application has opened new possibilities for photovoltaic applications [17] [18]. Oxygen-doped anthracene under 8.75 GPa pressure exhibits an ideal band gap of 1.353 eV, while phosphorus-doped anthracene under 10 GPa achieves a band gap of 1.073 eV [17] [18]. These modified materials demonstrate high absorption coefficients on the order of 10⁵ cm⁻¹ within the visible light range, representing significant improvements over pure anthracene [17] [18].

The integration of anthracene derivatives into field-effect transistor architectures has demonstrated remarkable charge transport properties. Anthracene-based semiconductors can achieve hole and electron mobilities exceeding 1 cm²V⁻¹s⁻¹, with some systems reaching mobilities as high as 12.3 cm²V⁻¹s⁻¹ [19]. The combination of high charge mobility with strong photoluminescence quantum yields (up to 29.2%) makes these materials particularly attractive for organic light-emitting transistor applications [19].

XLogP3

4.7

Dates

Last modified: 04-14-2024

Explore Compound Types